molecular formula C10H15NO2 B13609522 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine

2-(2-Methoxy-3-methylphenoxy)ethan-1-amine

Cat. No.: B13609522
M. Wt: 181.23 g/mol
InChI Key: OYIZXTRHYRNAII-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3-methylphenoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenoxyethanamine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine typically involves the reaction of 2-(2-Methoxy-3-methylphenoxy)ethanol with ammonia or an amine source under suitable conditions. The reaction can be catalyzed by acids or bases to facilitate the formation of the amine group. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3-methylphenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-Methoxy-3-methylphenoxy)ethanoic acid.

    Reduction: Formation of 2-(2-Methoxy-3-methylphenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyethanamines depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-3-methylphenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3-methylphenoxy)ethan-1-amine involves its interaction with molecular targets in biological systems. It can act as an agonist or antagonist of specific receptors, leading to changes in cellular signaling pathways. For example, it may interact with serotonin or dopamine receptors, influencing neurotransmitter levels and affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanamine: Similar in structure but lacks the methyl group on the phenyl ring.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Contains additional ethoxy groups, making it more hydrophilic.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Contains a bromine atom, which can significantly alter its reactivity and biological activity.

Uniqueness

2-(2-Methoxy-3-methylphenoxy)ethan-1-amine is unique due to the specific arrangement of its methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methoxy-3-methylphenoxy)ethanamine

InChI

InChI=1S/C10H15NO2/c1-8-4-3-5-9(10(8)12-2)13-7-6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

OYIZXTRHYRNAII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCN)OC

Origin of Product

United States

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